molecular formula C13H14N2O4 B5185402 4-(1,3-benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone

4-(1,3-benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone

Cat. No. B5185402
M. Wt: 262.26 g/mol
InChI Key: IYZVALKBAGYKCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1,3-benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone, commonly known as BZP, is a synthetic compound that belongs to the class of piperazine derivatives. It is a psychoactive drug that has been used for recreational purposes due to its stimulant properties. BZP has been a subject of scientific research for its potential use in various fields, including medicine, pharmacology, and neuroscience.

Mechanism of Action

BZP acts as a stimulant by increasing the release of dopamine and serotonin in the brain. BZP binds to the dopamine and serotonin transporters, which are responsible for the reuptake of these neurotransmitters from the synaptic cleft. By inhibiting the reuptake of dopamine and serotonin, BZP increases the concentration of these neurotransmitters in the synaptic cleft, leading to increased activation of dopamine and serotonin receptors.
Biochemical and Physiological Effects:
BZP has been shown to have a number of biochemical and physiological effects. In animal studies, BZP has been shown to increase locomotor activity, induce hyperthermia, and decrease food intake. BZP has also been shown to increase heart rate and blood pressure in humans.

Advantages and Limitations for Lab Experiments

BZP has several advantages for use in lab experiments. It is a well-characterized compound that can be easily synthesized and purified. BZP is also relatively stable and can be stored for long periods of time without degradation. However, BZP has limitations as a research tool. It is a psychoactive drug that can have unpredictable effects on behavior and cognition. BZP can also be toxic at high doses, which limits its use in animal studies.

Future Directions

There are several future directions for research on BZP. One area of interest is the development of BZP analogs that have improved pharmacological properties. Another area of interest is the study of the long-term effects of BZP use, including the potential for addiction and neurotoxicity. BZP may also have potential as a tool for the study of the neurobiology of addiction and the development of new treatments for addiction.

Synthesis Methods

BZP can be synthesized by the reaction of piperazine with benzodioxole-5-carbonyl chloride in the presence of a base. The reaction yields BZP as a white crystalline powder. The purity of BZP can be increased by recrystallization.

Scientific Research Applications

BZP has been extensively studied for its potential use in various fields of research. In pharmacology, BZP has been investigated for its potential as a new drug candidate for the treatment of various neurological disorders, including Parkinson's disease and Alzheimer's disease. BZP has also been studied for its potential use as a therapeutic agent for the treatment of obesity and other metabolic disorders.
In neuroscience, BZP has been used as a tool to study the effects of stimulants on the brain and behavior. BZP has been shown to increase the release of dopamine and serotonin, two neurotransmitters that play a crucial role in the regulation of mood, motivation, and reward. BZP has also been used to study the effects of stimulants on cognitive function, including attention, memory, and learning.

properties

IUPAC Name

4-(1,3-benzodioxole-5-carbonyl)-1-methylpiperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4/c1-14-4-5-15(7-12(14)16)13(17)9-2-3-10-11(6-9)19-8-18-10/h2-3,6H,4-5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZVALKBAGYKCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1=O)C(=O)C2=CC3=C(C=C2)OCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Benzodioxol-5-ylcarbonyl)-1-methyl-2-piperazinone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.